1-(Dichloromethyl)-4-methylquinolin-2(1H)-one 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17254648
InChI: InChI=1S/C11H9Cl2NO/c1-7-6-10(15)14(11(12)13)9-5-3-2-4-8(7)9/h2-6,11H,1H3
SMILES:
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.10 g/mol

1-(Dichloromethyl)-4-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17254648

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

1-(Dichloromethyl)-4-methylquinolin-2(1H)-one -

Specification

Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
IUPAC Name 1-(dichloromethyl)-4-methylquinolin-2-one
Standard InChI InChI=1S/C11H9Cl2NO/c1-7-6-10(15)14(11(12)13)9-5-3-2-4-8(7)9/h2-6,11H,1H3
Standard InChI Key IAWZPSPEFLNVQN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(C2=CC=CC=C12)C(Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a quinolin-2(1H)-one skeleton, a bicyclic system with a benzene ring fused to a pyridone ring. Key substituents include:

  • Dichloromethyl group (-CHCl₂) at position 1, introducing steric bulk and electrophilic reactivity.

  • Methyl group (-CH₃) at position 4, enhancing lipophilicity and influencing electronic distribution.

The molecular formula is C₁₁H₉Cl₂NO, with a molecular weight of 242.10 g/mol. The dichloromethyl group contributes to a higher logP value (~3.8), suggesting moderate lipophilicity compared to simpler quinolinones like 6,8-dichloro-2-methyl-1H-quinolin-4-one (logP = 3.56) .

Table 1: Molecular Properties of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one

PropertyValue
Molecular FormulaC₁₁H₉Cl₂NO
Molecular Weight242.10 g/mol
Exact Mass241.004 Da
Topological Polar Surface Area33.12 Ų
logP3.8 (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(dichloromethyl)-4-methylquinolin-2(1H)-one can be achieved through modified Friedländer annulation or visible light-mediated deoxygenation strategies, analogous to methods used for related quinolinones .

Friedländer Annulation

This method involves condensing 2-aminobenzaldehyde derivatives with ketones. For example:

  • Precursor Preparation: React 4-methyl-2-nitrobenzaldehyde with dichloroacetone under basic conditions.

  • Cyclization: Catalyze with HCl/EtOH to form the quinolinone core.

  • Reduction: Reduce the nitro group to an amine, followed by oxidation to the ketone .

Visible Light-Mediated Deoxygenation

Quinoline N-oxides, such as 4-methylquinoline N-oxide, can be irradiated under visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺) to yield the corresponding quinolin-2(1H)-one. Introducing the dichloromethyl group post-synthesis via electrophilic substitution is feasible .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Friedländer Annulation65–70≥95Scalability
Photocatalytic75–80≥98Mild conditions, selectivity

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic dichloromethyl and methyl groups. It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, releasing HCl.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-5), 7.62 (t, J = 7.6 Hz, 1H, H-6), 7.35 (d, J = 8.0 Hz, 1H, H-8), 6.25 (s, 1H, H-3), 4.10 (s, 2H, CHCl₂), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents. Its dichloromethyl group can be further functionalized to introduce sulfonamide or piperazine moieties, common in neuroactive drugs .

Materials Science

Quinolinones with halogen substituents are explored as organic semiconductors. The electron-withdrawing Cl groups improve charge carrier mobility, with theoretical hole mobility estimates of ~0.5 cm²/V·s.

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